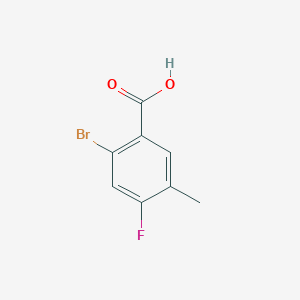

2-Bromo-4-fluoro-5-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSGTNJGIMPLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662782 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-39-4 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 2-Bromo-4-fluoro-5-methylbenzoic Acid

Molecular Structure and Its Spectroscopic Implications

The structure of 2-Bromo-4-fluoro-5-methylbenzoic acid, with its distinct arrangement of a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. The interplay of the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, and the electron-donating nature of the methyl group, significantly influences the chemical environment of each atom, which is reflected in its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals: one for the carboxylic acid proton, one for the aromatic protons, and one for the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 7.5 - 8.0 | Doublet | 1H |

| Aromatic (Ar-H) | 7.0 - 7.5 | Doublet | 1H |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H |

-

Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and will likely appear as two distinct signals. The proton ortho to the bromine will be deshielded and appear further downfield than the proton ortho to the methyl group. Due to coupling with the adjacent fluorine atom, these signals are expected to be doublets.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region of the spectrum.

For a closely related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, the aromatic protons are observed at δ 7.655 (d, J=8.0 Hz, 1H) and 7.257 (d, J=8.5 Hz, 1H), and the methyl protons at δ 2.177 (s, 3H) ppm in CDCl₃.[1] The carboxylic acid will have a similar pattern, with the aromatic protons likely shifted slightly downfield due to the replacement of the methyl ester with a carboxylic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic (C-Br) | 115 - 125 |

| Aromatic (C-F) | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-COOH) | 130 - 140 |

| Aromatic (C-CH₃) | 135 - 145 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-H) | 115 - 125 (d, ²JCF ≈ 20 Hz) |

| Methyl (-CH₃) | 15 - 25 |

The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will also show smaller couplings to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-Br stretch | 500 - 600 | Medium |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong carbonyl absorption is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Ion |

| 232/234 | [M]⁺ (Molecular ion) |

| 215/217 | [M - OH]⁺ |

| 187/189 | [M - COOH]⁺ |

| 153 | [M - Br]⁺ |

The molecular ion peak will show a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom. The base peak is likely to be the fragment resulting from the loss of the carboxylic acid group.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this compound in their work. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

Sources

A Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-5-methylbenzoic Acid for Research and Development

Introduction

2-Bromo-4-fluoro-5-methylbenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry. Its strategic importance, particularly in the fields of medicinal chemistry and materials science, stems from the unique arrangement of four distinct functional groups on a benzene scaffold: a reactive bromine atom, an acidity- and reactivity-modulating fluorine atom, a sterically significant methyl group, and a versatile carboxylic acid handle. This combination allows for orthogonal chemical transformations, making it a valuable precursor for constructing complex molecular architectures.

The presence of a fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom serves as a key functional handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide provides researchers, chemists, and drug development professionals with a comprehensive, in-depth overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document explains the scientific context of these properties, offers detailed protocols for analytical characterization, and explores the compound's synthetic utility, ensuring a thorough understanding for its effective application in research and development.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The fundamental identifiers and structural representation of this compound are summarized below.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1003709-39-4 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1][3] |

| InChI Key | UVSGTNJGIMPLAM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)Br)C(=O)O | N/A |

The molecule's structure features a benzene ring substituted at positions 1, 2, 4, and 5. The interplay between the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups and the electron-donating effect of the methyl group governs the compound's overall reactivity and electronic properties.

Caption: Key functional groups on the this compound scaffold.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics and product purity to solubility, membrane permeability, and oral bioavailability in drug candidates.

| Property | Value / Description | Significance in R&D | Source(s) |

| Appearance | White to off-white solid/powder | A primary indicator of sample purity; deviations may suggest impurities. | [1][4] |

| Melting Point (°C) | 136 - 140 °C (for isomer) | A sharp melting range is a key criterion for purity. This value is for the related isomer 2-Bromo-5-methylbenzoic acid and serves as an estimate. | |

| Boiling Point (°C) | 309.0 ± 42.0 (Predicted) | Useful for purification methods like distillation, though decomposition may occur at these temperatures. This is a computational prediction. | [5] |

| Density (g/cm³) | 1.680 ± 0.06 (Predicted) | Relevant for process chemistry, formulation, and crystal engineering. This is a computational prediction. | [5] |

| pKa | Not experimentally reported | Crucial for Drug Development. The acidity of the carboxylic acid dictates its ionization state at physiological pH (~7.4). As a benzoic acid derivative with electron-withdrawing groups (F, Br), the pKa is expected to be lower (more acidic) than benzoic acid itself (~4.2), likely in the range of 2.5-3.5. This ensures it is predominantly ionized in the bloodstream, impacting solubility and receptor interactions. | N/A |

| LogP (XLogP3) | 2.6 | A measure of lipophilicity. A value of 2.6 indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability, a desirable trait for drug candidates. | [5] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts the transport properties of molecules. A TPSA of 37.3 Ų is well within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for cell permeation. | [5] |

| Solubility | Not quantitatively reported | Expected to have low solubility in water and good solubility in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate, consistent with its structure. | N/A |

| Hydrogen Bond Donors | 1 (from -COOH) | Affects solubility and the ability to bind to biological targets. | [5] |

| Hydrogen Bond Acceptors | 3 (two on -COOH, one on F) | Influences interactions with solvents and biological macromolecules. | [5] |

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the target compound. Below are the expected spectroscopic signatures for this compound.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to each unique proton environment.

-

-COOH Proton: A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons: Two signals in the aromatic region (7-8.5 ppm). Due to the substitution pattern, one proton is adjacent to the bromine atom and the other is adjacent to the fluorine atom. They will appear as doublets, with coupling constants influenced by the fluorine atom.

-

-CH₃ Proton: A singlet in the aliphatic region (~2.2-2.5 ppm).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

-

C=O Stretch: A strong, sharp absorption at ~1680-1710 cm⁻¹.

-

C-F Stretch: A strong absorption around 1200-1250 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern.

-

Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity (~1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Protocol: Identity and Purity Confirmation via ¹H NMR

This protocol outlines a self-validating system for confirming the structural integrity and assessing the purity of a sample.

Objective: To verify the chemical structure and estimate the purity of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

-

Add a known quantity of an internal standard with a sharp, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative purity analysis (qNMR).

-

Cap the tube and gently vortex until the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a ≥400 MHz NMR spectrometer for optimal signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation and phase correction to the raw data.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate all relevant peaks corresponding to the compound and the internal standard.

-

Validation Check 1 (Identity): Confirm that the chemical shifts, splitting patterns (multiplicity), and integration ratios match the expected structure.

-

Validation Check 2 (Purity): Compare the integral of the compound's protons against the integral of the known internal standard to calculate purity. Check for any unexpected signals, which may indicate residual solvents or impurities.

-

Caption: Experimental workflow for NMR-based identity and purity validation.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate. Its functional groups can be addressed with high selectivity to build molecular complexity.

-

Reactions at the Carboxylic Acid: The -COOH group is a gateway to numerous derivatives. It readily undergoes standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide Bond Formation: Activation (e.g., with HATU, EDC) followed by reaction with primary or secondary amines to form amides, a cornerstone of medicinal chemistry.

-

Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Reactions at the Bromo Group: The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Heck Coupling: Reaction with alkenes.

-

-

Influence of Fluoro and Methyl Groups: The fluorine atom acts as a weak deactivator and an ortho-, para-director, but its main role is often steric and electronic modulation in the final product. The methyl group is a weak activator and provides steric bulk. Both substituents influence the regioselectivity of any further electrophilic aromatic substitution, although such reactions are less common given the highly functionalized nature of the starting material.

Caption: Key synthetic pathways accessible from this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure user safety and maintain compound integrity.

-

Hazard Identification: While specific toxicology data is limited, compounds of this class are generally treated as irritants. Assume the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container to prevent moisture uptake.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

For long-term storage, sealing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Conclusion

This compound is a synthetically versatile and high-value building block. Its physicochemical properties, particularly its moderate lipophilicity and multiple reactive sites, make it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical identity, analytical signatures, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in advancing scientific discovery.

References

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

Sources

2-Bromo-4-fluoro-5-methylbenzoic acid CAS number 1003709-39-4

An In-Depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzoic acid (CAS: 1003709-39-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold in Modern Chemistry

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a strategic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety—provides multiple, orthogonally reactive sites. This guide offers a comprehensive technical overview of its chemical properties, validated synthesis protocols, spectroscopic signature, and key applications, with a focus on the practical insights required for its effective utilization in research and development.

The strategic placement of these functional groups makes this molecule particularly valuable. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of complex carbon-carbon bonds.[1] The electron-withdrawing fluorine atom can modulate the electronic properties of the ring, enhance metabolic stability, and improve pharmacokinetic profiles of derivative compounds by increasing lipophilicity.[1] The carboxylic acid group is a primary site for forming amides, esters, and other derivatives, crucial for constructing larger molecular architectures and active pharmaceutical ingredients (APIs).[1][3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its application. The key identifiers and computed physicochemical characteristics of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1003709-39-4 | [4][5][6][7] |

| Molecular Formula | C₈H₆BrFO₂ | [4][5][6][8] |

| Molecular Weight | 233.03 g/mol | [4][6][8][9] |

| InChI Key | UVSGTNJGIMPLAM-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C=C(C(=C1)Br)C(=O)O)F |

| Physicochemical Property | Predicted Value | Source |

| Boiling Point | 309.0 ± 42.0 °C | [4] |

| Density | 1.680 ± 0.06 g/cm³ | [4] |

| XLogP3 | 2.6 | [4][9] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Appearance | Solid | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted benzoic acids can be approached through various methods, including the oxidation of corresponding alkylbenzenes or the carboxylation of Grignard reagents.[10][11][12] However, for a multi-substituted pattern like that of this compound, a more regioselective approach is required. A reliable and well-documented pathway involves a Sandmeyer-type reaction starting from an aniline precursor, followed by hydrolysis. The most detailed available procedure focuses on the synthesis of the methyl ester intermediate, methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6), which is then readily hydrolyzed to the target carboxylic acid.[13]

Synthetic Workflow Overview

The following diagram illustrates the two-stage synthesis from the commercially available amino-ester precursor to the final benzoic acid product.

Caption: Two-step synthesis of the target compound via a Sandmeyer reaction and subsequent ester hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the methyl ester intermediate.[13] The subsequent hydrolysis is a standard and high-yielding transformation.

Part A: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate

-

Diazotization:

-

Suspend methyl 2-amino-4-fluoro-5-methylbenzoate (e.g., 2.2 g, 12 mmol) in 48% hydrobromic acid (80 mL) in a flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C in an ice-water bath.

-

Slowly add a pre-chilled aqueous solution (32 mL) of sodium nitrite (828 mg, 12 mmol) dropwise, maintaining the internal temperature at 0°C. Causality Note: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Stir the resulting solution vigorously at 0°C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

To the cold diazonium salt solution, add copper(I) bromide (1.72 g, 12 mmol) portion-wise. Expertise Note: Cu(I)Br catalyzes the displacement of the diazonium group with bromide. This is a highly effective method for introducing bromine onto an aromatic ring at a specific position defined by the precursor amino group.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, add ethyl acetate (200 mL) to the mixture to extract the product.

-

Transfer the mixture to a separatory funnel and wash the organic layer twice with water (200 mL each time) to remove residual acids and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient (e.g., starting at 10:1) to yield methyl 2-bromo-4-fluoro-5-methylbenzoate as a colorless oil (Typical yield: ~74%).[13]

-

Part B: Hydrolysis to this compound

-

Saponification:

-

Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents), to the solution.

-

Stir the mixture at room temperature overnight or until TLC/LC-MS analysis confirms the complete disappearance of the starting material.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted ester or nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a strong acid (e.g., 1M HCl). The desired carboxylic acid should precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Self-Validation Note: The purity of the final product should be confirmed by melting point analysis, ¹H NMR, and LC-MS.

-

Spectroscopic Characterization

Authenticating the structure of the final compound is paramount. While comprehensive spectral data for the acid is available from suppliers upon request, the expected signature can be reliably predicted from the data of its methyl ester precursor and general chemical principles.[6][14]

| Spectroscopy | Expected Signature / Data |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~7.5-8.0 ppm), corresponding to the two protons on the benzene ring. Methyl Protons: A singlet around 2.2-2.4 ppm. Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm). Reference Data (Methyl Ester): ¹H NMR (500 MHz, CDCl₃) δ 7.655 (d, J=8.0 Hz, 1H), 7.257 (d, J=8.5 Hz, 1H), 3.837 (s, 3H, ester methyl), 2.177 (s, 3H, ring methyl) ppm.[13] |

| ¹³C NMR | Expected signals for 8 distinct carbon atoms, including the carboxyl carbon (~165-175 ppm), aromatic carbons (with C-F and C-Br splitting), and the methyl carbon (~15-20 ppm). |

| IR Spectroscopy | O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹. C-F Stretch: An absorption in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+. |

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.[15] Its different functional groups can be addressed with high selectivity, allowing for the stepwise construction of complex molecules.

Caption: Key synthetic transformations enabled by the functional groups of the title compound.

-

Amide and Ester Formation: The carboxylic acid is readily converted into amides or esters using standard coupling reagents (e.g., HATU, EDC) or acid catalysis. This is a primary route for incorporating the scaffold into larger molecules, a common strategy in the synthesis of APIs.[16]

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, vinyl, and amino groups, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[1][17]

-

Modulation of Physicochemical Properties: The fluorine atom is a key feature for drug development, often used to block metabolic oxidation at the adjacent methyl group, increase binding affinity through specific interactions, and tune the pKa and lipophilicity of the final compound.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on available data, this compound is considered a hazardous substance.[9][18]

-

Hazard Classifications:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18][19]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[15][18]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and call a physician.[19]

-

References

- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.

-

Mosher Chemical. This compound. [Link]

-

Alachem Co., Ltd. 1003709-39-4 | this compound. [Link]

-

AbacipharmTech. Carbohydrate. [Link]

-

ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]

-

YouTube. Benzoic Acid Synthesis. [Link]

-

LookChem. This compound suppliers. [Link]

- Google Patents. CN1098834C - Process for preparing substituted benzoic acid.

-

AOBChem USA. This compound. [Link]

-

Mosher Chemical. Products. [Link]

-

Pharma-Innovation. CAS 478374-76-4 2-Fluoro-5-bromo-4-methyl-benzoic acid methyl ester. [Link]

-

China 5 Fluoro 2 bromobenzoic acid Manufacturers Factory Suppliers. China 5 Fluoro 2 bromobenzoic acid Manufacturers Factory Suppliers. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 2-amino-4-bromo-5-fluorobenzoic acid. [Link]

-

Capot Chemical. MSDS of 2-Fluoro-5-bromo-4-methyl-benzoic acid methyl ester. [Link]

-

MySkinRecipes. 5-Bromo-2-fluoro-4-methylbenzoic acid. [Link]

-

PubChem. 4-Bromo-2-fluoro-5-methylbenzoic acid. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Cenmed Enterprises. 2-Bromo-5-fluoro-4-methylbenzoic acid (C007B-512006). [Link]

-

MySkinRecipes. 4-Bromo-2-fluoro-5-methylbenzoic acid. [Link]

-

Pharmaffiliates. 1003709-54-3| Chemical Name : 2-Bromo-5-fluoro-4-methylbenzoic Acid. [Link]

-

National Institutes of Health (NIH). 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

Sources

- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 2. 4-Bromo-2-fluoro-5-methylbenzoic acid [myskinrecipes.com]

- 3. 5-Bromo-2-fluoro-4-methylbenzoic acid [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1003709-39-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. aobchem.com [aobchem.com]

- 8. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 9. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 14. This compound(1003709-39-4) 1H NMR [m.chemicalbook.com]

- 15. 2-Amino-4-bromo-5-methylbenzoic Acid [benchchem.com]

- 16. ossila.com [ossila.com]

- 17. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-fluoro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylbenzoic acid is a halogenated and alkyl-substituted benzoic acid derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom, makes it a versatile building block for the synthesis of complex organic molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling its use as a scaffold in the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the synthesis and characterization of this important compound, grounded in established chemical principles and analytical techniques.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the methyl ester intermediate, methyl 2-bromo-4-fluoro-5-methylbenzoate, via a Sandmeyer reaction. This is followed by the saponification of the ester to yield the final carboxylic acid product.

Step 1: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate via Sandmeyer Reaction

The Sandmeyer reaction is a well-established and reliable method for the conversion of an aryl amine to an aryl halide. In this synthesis, the amino group of methyl 2-amino-4-fluoro-5-methylbenzoate is transformed into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.

Causality of Experimental Choices:

-

Diazotization at 0°C: The formation of the diazonium salt is conducted at low temperatures (0°C) to ensure its stability, as diazonium salts are known to be unstable at higher temperatures and can decompose.

-

Use of Copper(I) Bromide: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.

Experimental Protocol:

A detailed protocol for this step is provided by ChemicalBook, a reputable supplier of fine chemicals.[1]

-

Suspend methyl 2-amino-4-fluoro-5-methylbenzoate (2.2 g, 12 mmol) in 48% hydrobromic acid (80 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add an aqueous solution (32 mL) of sodium nitrite (828 mg, 12 mmol) to the cooled suspension.

-

Stir the resulting solution for 30 minutes at 0°C.

-

To this solution, add copper(I) bromide (1.72 g, 12 mmol) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Extract the product by adding ethyl acetate (200 mL) and washing the organic layer with water (2 x 200 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate (10:1) eluent to yield methyl 2-bromo-4-fluoro-5-methylbenzoate as a colorless oil.[1]

Expected Yield: Approximately 74% (2.2 g).[1]

Characterization of the Intermediate:

The structure of the methyl ester intermediate can be confirmed by ¹H NMR spectroscopy.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.655 | Doublet | 8.0 |

| Aromatic-H | 7.257 | Doublet | 8.5 |

| OCH₃ | 3.837 | Singlet | N/A |

| CH₃ | 2.177 | Singlet | N/A |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

Synthesis Workflow: Step 1

Caption: Workflow for the synthesis of the methyl ester intermediate.

Step 2: Saponification of Methyl 2-bromo-4-fluoro-5-methylbenzoate

The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard saponification reaction, which can be achieved using a variety of bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide in a suitable solvent system, typically a mixture of an alcohol and water.

Causality of Experimental Choices:

-

Use of a Strong Base: A strong base is required to nucleophilically attack the carbonyl carbon of the ester, leading to the cleavage of the ester bond.

-

Heating/Reflux: The reaction is often heated to reflux to increase the reaction rate and ensure complete hydrolysis.

-

Acidification: After the saponification is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol (General Procedure):

-

Dissolve the methyl 2-bromo-4-fluoro-5-methylbenzoate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

-

Stir the resulting mixture at room temperature for several hours or heat to reflux to ensure complete conversion, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M hydrochloric acid until the pH is acidic, which will cause the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound as a solid.

Synthesis Workflow: Step 2

Caption: Workflow for the saponification to the final product.

Characterization of this compound

A thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.036 g/mol [2] |

| Appearance | Solid[2] |

Spectroscopic Analysis

Spectroscopic data for this compound is available from chemical suppliers such as ChemicalBook, which is a valuable resource for confirming the identity of the synthesized compound.[3]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, and the electron-donating effect of the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H, C-F, and C-Br stretches at their respective characteristic frequencies.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A reversed-phase HPLC method with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic acid or trifluoroacetic acid) can be developed to separate the product from any unreacted starting materials or byproducts. The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

The synthesis and characterization of this compound can be reliably achieved through the described two-step synthetic route and analytical methods. The Sandmeyer reaction provides an efficient means of introducing the bromine atom, while the subsequent saponification is a standard and high-yielding transformation. A comprehensive characterization using spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of this versatile building block, paving the way for its application in the development of novel molecules in the pharmaceutical and materials science fields.

References

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Bromo-4-fluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4-fluoro-5-methylbenzoic acid, a polysubstituted aromatic compound of increasing interest in medicinal chemistry and materials science. We will dissect the intricate interplay of the electronic and steric effects imparted by the bromo, fluoro, and methyl substituents on the benzoic acid core. This guide will explore the compound's reactivity in key synthetic transformations, including electrophilic aromatic substitution, nucleophilic acyl substitution, and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided, underpinned by a mechanistic rationale to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol .[1] Its structure is characterized by a benzoic acid core with a unique substitution pattern that dictates its chemical behavior.

| Property | Value | Source |

| CAS Number | 1003709-39-4 | |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.04 g/mol | [1] |

| Appearance | Solid | [1] |

Analysis of Electronic Effects: A Quantitative Approach

The reactivity of this compound is governed by the cumulative electronic influence of its substituents. We can quantitatively assess these effects using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) | Directing Effect |

| -COOH | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | σₚ = +0.45, σₘ = +0.37 | Meta-directing |

| -Br | 2 (ortho) | Electron-withdrawing (-I) | Electron-donating (+M) | σₚ = +0.23, σₘ = +0.39 | Ortho, Para-directing (deactivating) |

| -F | 4 (para to -Br) | Electron-withdrawing (-I) | Electron-donating (+M) | σₚ = +0.06, σₘ = +0.34 | Ortho, Para-directing (deactivating) |

| -CH₃ | 5 (meta to -Br) | Electron-donating (+I) | Hyperconjugation (+M) | σₚ = -0.17, σₘ = -0.07 | Ortho, Para-directing (activating) |

Data sourced from various compilations of Hammett constants.[3][4]

Impact on Carboxylic Acid Acidity

The acidity of the carboxylic acid is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups stabilize the carboxylate anion through induction, thereby increasing acidity. Conversely, electron-donating groups destabilize the anion and decrease acidity.

In this compound:

-

The bromo and fluoro groups are strongly electron-withdrawing via their inductive effects, which will increase the acidity of the carboxylic acid.

-

The bromo group at the ortho position introduces a significant "ortho effect." This steric hindrance forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid, further increasing its acidity.

-

The methyl group is electron-donating, which slightly counteracts the acid-strengthening effects of the halogens.

Overall, the presence of two powerfully inductive halogens, coupled with the ortho-bromo group, suggests that This compound is a stronger acid than benzoic acid.

Influence on Aromatic Ring Reactivity

The substituents also dictate the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS).

-

Deactivating Groups: The bromo, fluoro, and carboxylic acid groups are all deactivating, meaning they decrease the rate of EAS compared to benzene. This is due to their electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring.

-

Activating Group: The methyl group is an activating group, increasing the ring's nucleophilicity.

The net effect is a deactivated aromatic ring, though not as severely as if only electron-withdrawing groups were present. The single activating methyl group is unlikely to overcome the deactivating effects of the two halogens and the carboxyl group.

Predicted Reactivity and Regioselectivity

Electrophilic Aromatic Substitution (EAS)

Predicting the site of electrophilic attack on a polysubstituted benzene ring requires a careful consideration of the directing effects of each substituent.

-

-COOH: A meta-director.

-

-Br: An ortho, para-director.

-

-F: An ortho, para-director.

-

-CH₃: An ortho, para-director.

Let's analyze the available positions for substitution:

-

Position 3: Ortho to the bromo group and meta to the fluoro and methyl groups. This position is electronically favored by the bromo group.

-

Position 6: Ortho to the methyl group and meta to the bromo and fluoro groups. This position is favored by the methyl group.

The directing effects are somewhat antagonistic. However, the ortho, para-directing halogens and the methyl group will likely have a stronger influence than the meta-directing carboxyl group. Given the steric hindrance from the adjacent bromo and methyl groups, electrophilic attack is most probable at position 3 .

Caption: Predicted site of electrophilic attack.

Key Synthetic Transformations: Protocols and Mechanistic Insights

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromo substituent at the 2-position provides a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. This reaction is invaluable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Reaction Scheme:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a more modern catalyst system like Pd(dppf)Cl₂ (2-3 mol%).

-

Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species.[2]

-

Solvent System: The aqueous-organic mixture is necessary to dissolve both the organic-soluble aryl halide and the often water-soluble base and boronic acid.

-

Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency, especially with sterically hindered or electronically challenging substrates. For this ortho-substituted benzoic acid, a bulky phosphine ligand can promote the reductive elimination step.

Caption: Suzuki-Miyaura Coupling Workflow.

Amide Bond Formation

The carboxylic acid functionality is readily converted to amides, a key linkage in many biologically active molecules. Direct amidation using coupling reagents is often preferred to avoid the harsh conditions of converting the acid to an acyl chloride.

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

-

Addition of Amine and Coupling Agents: Add the desired amine (1.0-1.2 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equiv.), and 1-hydroxybenzotriazole (HOBt) (1.2-1.5 equiv.).

-

Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv.).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions and reduces racemization if chiral amines are used.[5][6][7]

-

Base: The base is required to neutralize the HCl salt of EDC and any acidic protons, ensuring the amine is in its nucleophilic free-base form.

-

Solvent: Anhydrous aprotic solvents are used to prevent hydrolysis of the activated acid intermediate.

Caption: Amide Formation Workflow.

Esterification

Esterification of the carboxylic acid can be achieved through various methods. Given the steric hindrance from the ortho-bromo group, Fischer esterification under acidic conditions is a robust choice.

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the ester by distillation or column chromatography.

Causality Behind Experimental Choices:

-

Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product side, according to Le Chatelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux: The elevated temperature increases the reaction rate for this equilibrium-controlled process.

Spectroscopic Characterization (Predicted)

¹H NMR

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.5 ppm), each appearing as a doublet due to coupling with the fluorine atom. The proton at C6 will likely be upfield compared to the proton at C3 due to the shielding effect of the adjacent methyl group.

-

Carboxylic Acid Proton: A broad singlet is expected far downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

-

Methyl Protons: A singlet around δ 2.2-2.5 ppm.

¹³C NMR

-

Carbonyl Carbon: A signal around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons will exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR

-

A single resonance is expected, with its chemical shift influenced by the electronic environment. The chemical shift can be predicted using computational methods.[8][9][10]

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[11][12][13]

-

C=O Stretch: A strong, sharp absorption in the range of 1680-1710 cm⁻¹ for the conjugated carbonyl group.[11][12][13]

-

C-O Stretch: A medium intensity band around 1210-1320 cm⁻¹.[11][13]

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

C-F and C-Br Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity).

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[14][15] The loss of Br would also be a likely fragmentation pathway.

Conclusion

This compound is a highly functionalized building block with a rich and predictable reactivity profile. The interplay of its substituents—the ortho-directing but deactivating halogens, the activating methyl group, and the meta-directing carboxyl group—creates a unique electronic environment. This guide has provided a framework for understanding and exploiting this reactivity in key synthetic transformations. The detailed protocols and mechanistic rationale serve as a valuable resource for researchers aiming to incorporate this versatile molecule into their synthetic programs for drug discovery and materials science.

References

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

PrepMate. Interpret the benzoic acid IR spectrum. [Link]

-

Wikipedia. Hammett equation. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

-

Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

-

Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

-

University of Toronto. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

NIH National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Stenutz. Hammett substituent constants. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

-

NIH National Center for Biotechnology Information. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

Chemistry LibreTexts. Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NIH National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. [Link]

-

AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

YouTube. Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

-

Chemistry Steps. Ortho, Para, Meta - Chemistry Steps. [Link]

-

Chemistry LibreTexts. Activating, Ortho, Para-Directing Substituents. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Hammett substituent constants [stenutz.eu]

- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 2-Bromo-4-fluoro-5-methylbenzoic Acid in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 2-Bromo-4-fluoro-5-methylbenzoic acid, a highly functionalized aromatic scaffold. We will delve into its synthesis, chemical properties, and, most importantly, its strategic applications as a versatile building block in the realms of medicinal chemistry and materials science. The unique arrangement of its substituents—a bromine atom primed for cross-coupling, an activating/modulating fluorine atom, a sterically influencing methyl group, and a versatile carboxylic acid handle—renders this molecule a valuable asset for the construction of complex molecular architectures.

Core Compound Analysis: Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1003709-39-4 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.036 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted Density | 1.680±0.06 g/cm³ | [2] |

| Predicted Boiling Point | 309.0±42.0 °C | [2] |

| Predicted Flash Point | 140.7±27.9 °C | [2] |

Spectroscopic Signature

While specific spectra are proprietary to individual suppliers, the expected spectroscopic characteristics can be inferred from the structure and data for analogous compounds. Spectroscopic data is crucial for reaction monitoring and final product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR will display eight unique signals corresponding to the carbons in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the bromo, fluoro, methyl, and carboxyl groups.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing a clear marker for the presence of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks), confirming its presence in the molecule and its fragments.

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process, starting from the readily available methyl 2-amino-4-fluoro-5-methylbenzoate. This method involves a Sandmeyer-type reaction followed by ester hydrolysis.

Step 1: Synthesis of Methyl 2-Bromo-4-fluoro-5-methylbenzoate

The initial step involves the conversion of the amino group of methyl 2-amino-4-fluoro-5-methylbenzoate to a bromide via a diazotization reaction followed by treatment with copper(I) bromide.

Diagram 1: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate.

Experimental Protocol:

-

Suspend methyl 2-amino-4-fluoro-5-methylbenzoate (1 equivalent) in 48% hydrobromic acid.

-

Cool the suspension to 0 °C in an ice bath.

-

Add an aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Stir the resulting solution for 30 minutes at 0 °C to ensure complete diazotization.

-

To this solution, add copper(I) bromide (1 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[3]

-

Extract the product with ethyl acetate, wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-bromo-4-fluoro-5-methylbenzoate.[3]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Diagram 2: Hydrolysis to the final product.

Experimental Protocol (Base-Catalyzed):

-

Dissolve methyl 2-bromo-4-fluoro-5-methylbenzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The Strategic Advantage in Synthesis: A Hub for Derivatization

The true value of this compound lies in its capacity to serve as a versatile starting material for the synthesis of a diverse array of more complex molecules. The bromine atom is the key handle for diversification, primarily through palladium-catalyzed cross-coupling reactions.

Diagram 3: Key derivatization pathways.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[4] This is particularly useful in the synthesis of biaryl compounds, which are common motifs in bioactive molecules.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the methyl 2-bromo-4-fluoro-5-methylbenzoate (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6] This reaction allows for the introduction of a wide range of primary and secondary amines, providing access to a vast chemical space.

General Protocol for Buchwald-Hartwig Amination:

-

In an oven-dried reaction vessel under an inert atmosphere, combine the methyl 2-bromo-4-fluoro-5-methylbenzoate (1 equivalent), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[7]

-

Add the amine (1.2-1.5 equivalents) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Heat the reaction mixture with stirring, monitoring its progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water.

-

Dry the organic phase, remove the solvent in vacuo, and purify the residue by chromatography.[6]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of conjugated systems and as a precursor for further transformations.

General Protocol for Sonogashira Coupling:

-

To a reaction vessel under an inert atmosphere, add methyl 2-bromo-4-fluoro-5-methylbenzoate (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Add the terminal alkyne (1.1-1.5 equivalents) and a suitable solvent (e.g., THF or DMF).

-

Stir the reaction at room temperature or with gentle heating, and monitor its progress.

-

Upon completion, quench the reaction, extract the product with an organic solvent, and wash the organic layer.

-

Dry, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are of significant interest in the development of new therapeutic agents and agrochemicals. The strategic placement of the functional groups allows for the fine-tuning of physicochemical properties and biological activity.

Kinase Inhibitors

The pyridine and other heterocyclic scaffolds, often synthesized via cross-coupling reactions with bromo-aromatic compounds, are privileged structures in the design of kinase inhibitors. These inhibitors are crucial in cancer therapy and the treatment of inflammatory diseases. The this compound core can be elaborated to generate libraries of compounds for screening against various kinases.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations. The synthesis of many PARP inhibitors involves the construction of complex heterocyclic systems, where bromo-substituted benzoic acids can serve as key starting materials for introducing necessary structural motifs.

Agrochemicals

The unique substitution pattern of this benzoic acid derivative also makes it a valuable intermediate in the synthesis of modern herbicides and pesticides. The fluorine atom can enhance the metabolic stability and efficacy of the final active ingredient.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives.

-

Hazard Statements: For the closely related isomer, 4-bromo-2-fluoro-5-methylbenzoic acid, the reported hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Similar precautions should be taken for the 2-bromo isomer.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a testament to the power of a well-designed chemical building block. Its synthetic accessibility and the orthogonal reactivity of its functional groups, particularly the bromine atom, make it an invaluable tool for chemists in both academic and industrial research. The ability to readily generate a diverse library of analogs through robust and well-established cross-coupling methodologies positions this scaffold as a key player in the ongoing quest for novel pharmaceuticals and advanced materials.

References

-

Pharmaffiliates. 1003709-54-3| Chemical Name : 2-Bromo-5-fluoro-4-methylbenzoic Acid. [Link]

-

MSDS of 2-Fluoro-5-bromo-4-methyl-benzoic acid methyl ester. [Link]

-

Mosher Chemical. This compound. [Link]

-

PubChem. 4-Bromo-2-fluoro-5-methylbenzoic acid. [Link]

- Google Patents. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. Synthetic method of 2-halogen-5-bromobenzoic acid.

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical studies on the structure of substituted benzoic acids

An In-Depth Technical Guide: Theoretical and Computational Elucidation of Substituted Benzoic Acid Structures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Their chemical behavior, biological activity, and material properties are intrinsically linked to their three-dimensional structure, which is dictated by the interplay of substituent effects, conformational preferences, and intermolecular interactions. This guide provides a comprehensive overview of the modern theoretical and computational methodologies employed to investigate these structures. We delve into the causality behind selecting specific computational models, present validated, step-by-step protocols for key analyses, and demonstrate how theoretical data is rigorously validated against experimental benchmarks. This document serves as a technical resource for professionals seeking to leverage computational chemistry to accelerate research and development involving benzoic acid derivatives.

Introduction: The Structural Significance of Benzoic Acid Derivatives

Benzoic acid and its derivatives are not merely simple organic molecules; they are versatile building blocks whose utility spans from food preservatives to active pharmaceutical ingredients (APIs).[1][2][4] The functionalization of the phenyl ring with various substituent groups dramatically alters the molecule's electronic landscape, acidity, and steric profile.[5][6][7][8] These modifications directly influence critical properties such as:

-

Biological Activity: The specific orientation of functional groups determines how a molecule interacts with a biological target, such as an enzyme's active site.[9][10]

-

Acidity (pKa): Substituent effects, particularly at the ortho position (the "ortho effect"), can significantly alter the acidity of the carboxylic group through a combination of steric, inductive, and resonance effects, impacting bioavailability and reactivity.[11][12][13]

-

Crystal Packing and Polymorphism: The way molecules arrange themselves in the solid state, governed by intermolecular forces like hydrogen bonding, dictates physical properties like solubility and melting point.[14][15][16]

Understanding these structural nuances is paramount. Theoretical studies provide a powerful, cost-effective lens to probe these properties at an atomic level, offering insights that can guide synthesis and experimental design.

Chapter 1: Theoretical Foundations for Structural Analysis